![molecular formula C21H28N2O3S B4008250 (3,4-二甲氧基苯基){1-[(4-异丙基-1,3-噻唑-2-基)甲基]-3-哌啶基}甲酮](/img/structure/B4008250.png)
(3,4-二甲氧基苯基){1-[(4-异丙基-1,3-噻唑-2-基)甲基]-3-哌啶基}甲酮
描述
The compound "(3,4-dimethoxyphenyl){1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}methanone" belongs to a class of organic compounds known for their complex molecular structures and potential for various chemical properties and reactions. This category often involves detailed synthesis procedures and extensive characterization to understand their molecular framework and potential applications in various fields, excluding specific drug use and dosages.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step chemical reactions, starting from basic building blocks to achieve the desired molecular structure. For example, a synthesis procedure may begin with the formation of a piperidine-based scaffold, followed by the introduction of substituents through reactions such as amidation, Friedel-Crafts acylation, and selective O-demethylation, as reported in the synthesis of similar compounds (Çetinkaya et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds within this category is often elucidated using spectroscopic techniques and X-ray crystallography. These methods reveal the arrangement of atoms within the molecule, including the conformation of rings and the geometry around heteroatoms. For instance, X-ray diffraction studies have provided detailed insights into the monoclinic crystal system and the chair conformation of the piperidine ring in related compounds (Naveen et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving this compound can include bromination, leading to selective O-demethylation and the formation of bromophenol derivatives, highlighting its reactivity towards halogenation agents (Çetinkaya et al., 2011). Additionally, its structural analogs have shown interactions with biological receptors, suggesting a range of chemical behaviors and interactions that could be expected from this compound as well.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are critical for understanding the behavior of the compound in different environments and for its handling and storage. For related compounds, studies have reported on their crystalline structures, which influence their solubility and thermal stability (Karthik et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity, stability under various conditions, and interaction with other molecules, are key to determining the potential applications and handling precautions for the compound. Detailed studies involving spectroscopic analysis and theoretical calculations provide insights into the electronic structure, reactive sites, and potential chemical behavior (Shahana & Yardily, 2020).
科学研究应用
分子相互作用和药效团模型
对大麻素受体拮抗剂的研究,例如SR141716(一种具有与本化合物相似的哌啶基部分的分子),揭示了分子相互作用和CB1受体配体的药效团模型的开发。这项研究提供了拮抗剂与受体结合相互作用的见解,暗示了对药物设计和受体活性调节的影响(Shim et al., 2002)。
抗肿瘤剂
二甲氧基苯基化合物的衍生物因其作为抗肿瘤剂的潜力而受到探索。其中一项研究合成了基于4-羟基-3-甲基-6-苯基苯并呋喃-2-羧酸乙酯结构的衍生物,揭示了这些分子对肿瘤细胞表现出选择性细胞毒性,暗示了结构相关化合物的治疗潜力(Hayakawa et al., 2004)。
化学合成和表征
已经研究了二甲氧基苯基化合物的合成和溴化,通过选择性O-去甲基化发现了新产物。此类研究有助于我们理解化学反应和产物形成,为进一步的化学和药理学研究奠定基础(Çetinkaya et al., 2011)。
抗菌活性
对2,4-二氟苯基(哌啶-4-基)甲酮肟衍生物的研究已经发现对各种病原菌菌株具有显着抗菌活性的化合物。这项研究强调了此类分子在开发新的抗菌剂中的潜力,这可能与本化合物有关(Mallesha & Mohana, 2014)。
属性
IUPAC Name |
(3,4-dimethoxyphenyl)-[1-[(4-propan-2-yl-1,3-thiazol-2-yl)methyl]piperidin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-14(2)17-13-27-20(22-17)12-23-9-5-6-16(11-23)21(24)15-7-8-18(25-3)19(10-15)26-4/h7-8,10,13-14,16H,5-6,9,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVOGFZAHLJIQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CSC(=N1)CN2CCCC(C2)C(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



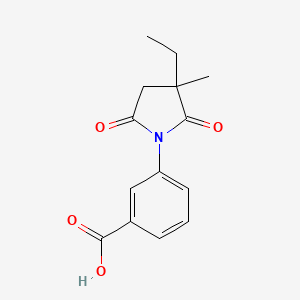

![3-{[(4-methylphenyl)sulfonyl]amino}-3-phenyl-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4008187.png)
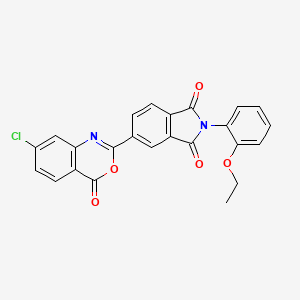
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4008196.png)
![2-[2-nitro-5-(1-piperidinyl)phenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4008203.png)



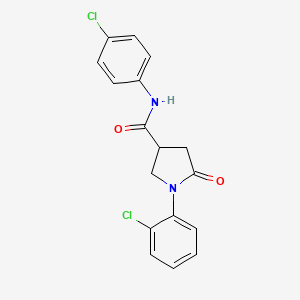
![N~1~-(sec-butyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4008235.png)
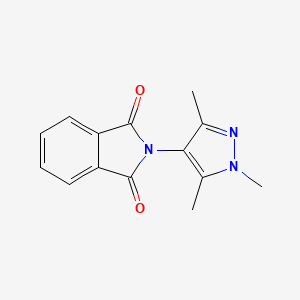
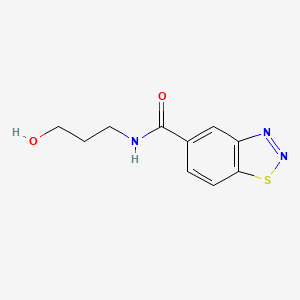
![1-benzyl-4-({1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B4008265.png)